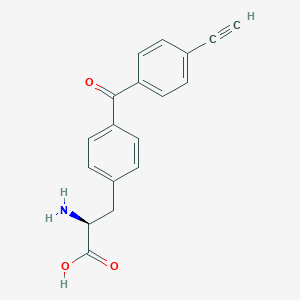
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an ethynylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the coupling of an ethynylbenzoyl chloride with a protected amino acid derivative, followed by deprotection and purification steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction of the benzoyl group can produce alcohols.
科学研究应用
(S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynylbenzoyl group can enhance binding affinity and specificity, while the amino acid moiety can facilitate transport and cellular uptake. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-benzoylphenyl)propanoic acid: Lacks the ethynyl group, which may result in different binding properties and biological activities.
(S)-2-Amino-3-(4-(4-methylbenzoyl)phenyl)propanoic acid: Contains a methyl group instead of an ethynyl group, affecting its chemical reactivity and applications.
Uniqueness
The presence of the ethynyl group in (S)-2-Amino-3-(4-(4-ethynylbenzoyl)phenyl)propanoic acid makes it unique compared to similar compounds. This structural feature can enhance its reactivity and binding properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-ethynylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c1-2-12-3-7-14(8-4-12)17(20)15-9-5-13(6-10-15)11-16(19)18(21)22/h1,3-10,16H,11,19H2,(H,21,22)/t16-/m0/s1 |
InChI 键 |
OBIYBGWUUTYNTA-INIZCTEOSA-N |
手性 SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
规范 SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















